

BMS-794833: A Comparative Analysis of MET and VEGFR2 Inhibition

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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251

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BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with significant activity against both MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This dual inhibitory action makes it a compound of interest for therapeutic strategies aimed at simultaneously blocking key pathways involved in tumor growth, angiogenesis, and metastasis.[4][5] This guide provides a detailed comparison of the selectivity profile of **BMS-794833** for MET versus VEGFR2, supported by quantitative data and detailed experimental methodologies.

Kinase Inhibition Profile

The inhibitory activity of **BMS-794833** against MET and VEGFR2, as well as other related kinases, has been quantified by determining the half-maximal inhibitory concentration (IC₅₀). The lower the IC₅₀ value, the more potently the compound inhibits the kinase.

Target Kinase	IC50 (nM)
MET	1.7[1][2][6][7]
VEGFR2	15[1][2][3][6][7]
Ron	<3[1][2][6]
Axl	<3[1][2][6]
Flt3	<3[1][2][6]

This data demonstrates that **BMS-794833** is a highly potent inhibitor of MET, with an IC50 value of 1.7 nM.[1][2][6][7] Its potency against VEGFR2 is also in the nanomolar range, with an IC50 of 15 nM, indicating an approximate 8.8-fold selectivity for MET over VEGFR2 in biochemical assays.[1][2][3][6][7] The compound also exhibits potent inhibition of other kinases, including Ron, Axl, and Flt3, with IC50 values all below 3 nM.[1][2][6]

Cellular Activity

In a cellular context, **BMS-794833** has been shown to inhibit the proliferation of the MET-activated human gastric carcinoma cell line, GTL-16.

Cell Line	IC50 (nM)
GTL-16	39[1][6][7]

Experimental Protocols

In Vitro MET Kinase Inhibition Assay

This biochemical assay quantifies the ability of **BMS-794833** to inhibit the enzymatic activity of the MET kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the MET kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.

Methodology:

- **Reaction Setup:** The reaction is conducted in a solution containing baculovirus-expressed GST-Met kinase, 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA, and 0.1 mg/mL of the substrate poly(Glu4/Tyr).[1]
- **Initiation:** The kinase reaction is initiated by the addition of 1 μM ATP and 0.2 μCi of γ-³²P-ATP.[1]
- **Incubation:** The reaction mixtures are incubated at 30°C for 1 hour.[1]
- **Termination:** The reaction is stopped by the addition of 8% trichloroacetic acid (TCA).[1]
- **Detection:** The TCA precipitates, containing the radiolabeled substrate, are collected onto GF/C filter plates. The amount of incorporated radioactivity is quantified using a liquid scintillation counter.[1]
- **IC₅₀ Determination:** The concentration of **BMS-794833** that results in a 50% reduction in MET kinase activity is determined.

In Vitro VEGFR2 Kinase Inhibition Assay (Representative Protocol)

While the specific protocol for determining the VEGFR2 IC₅₀ of **BMS-794833** is not detailed in the provided search results, a common and representative method is a luminescent kinase assay.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The VEGFR2 enzyme consumes ATP to phosphorylate a substrate. The amount of remaining ATP is detected by a luciferase-based reagent, which produces a luminescent signal that is inversely proportional to the kinase activity.

Methodology:

- **Reaction Setup:** A master mix is prepared containing 5x kinase assay buffer, 500 μM ATP, and a suitable substrate such as 50x PTK substrate (e.g., Poly(Glu:Tyr 4:1)).[8]
- **Inhibitor Addition:** Serial dilutions of **BMS-794833** are added to the wells of a 96-well plate. A control with no inhibitor is also included.[9]

- Enzyme Addition: The reaction is initiated by adding a diluted solution of the VEGFR2 enzyme to the wells.[\[8\]](#)[\[9\]](#)
- Incubation: The plate is covered and incubated at 30°C for a defined period, typically 45 minutes.[\[8\]](#)[\[9\]](#)
- Detection: A kinase-glo max reagent is added to each well, which stops the kinase reaction and initiates the luminescent signal generation. The plate is incubated at room temperature for 15 minutes to stabilize the signal.[\[8\]](#)
- Measurement: The luminescence is measured using a microplate reader.[\[8\]](#)
- IC50 Determination: The concentration of **BMS-794833** that results in a 50% reduction in VEGFR2 kinase activity is calculated.

Cellular Proliferation Assay (GTL-16)

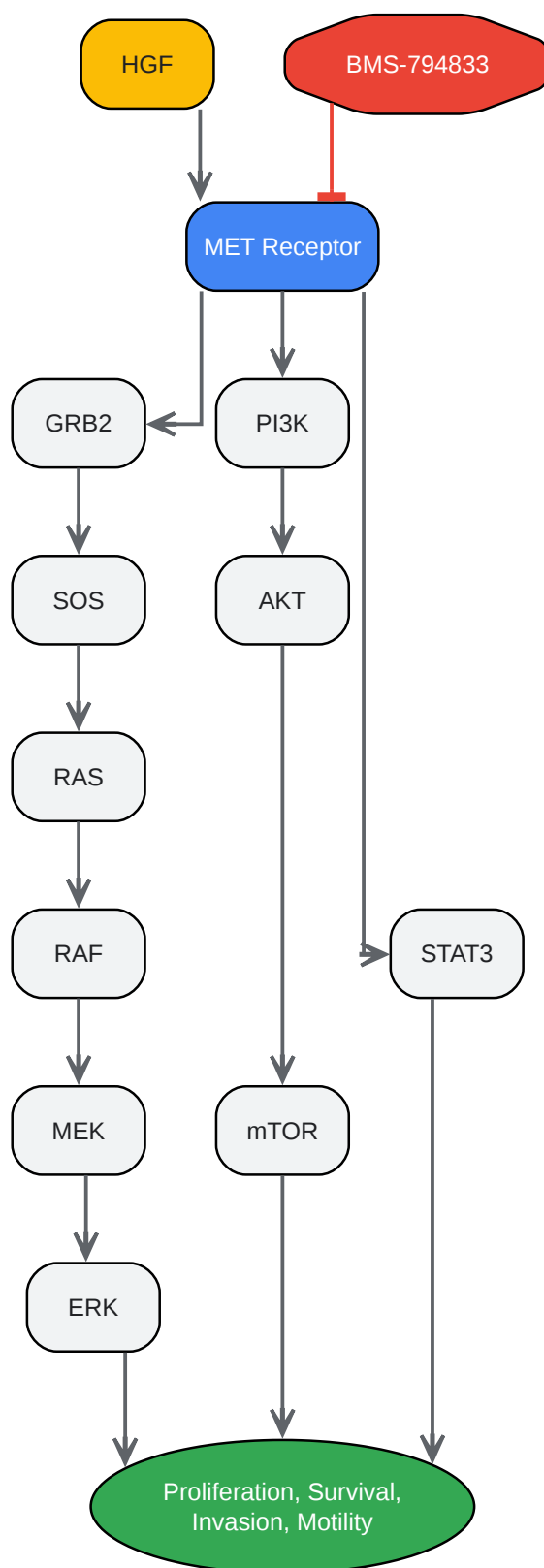
This assay assesses the effect of **BMS-794833** on the growth of cancer cells that are dependent on MET signaling.

Methodology:

- Cell Seeding: GTL-16 cells are seeded into 96-well microtiter plates in a medium containing 0.5% fetal calf serum.[\[7\]](#)
- Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[\[7\]](#)
- Compound Treatment: The cells are then treated with various concentrations of **BMS-794833** for 72 hours.[\[7\]](#)
- Growth Inhibition Measurement: The extent of cell growth inhibition is calculated using a suitable method, such as the MTS assay.[\[1\]](#)

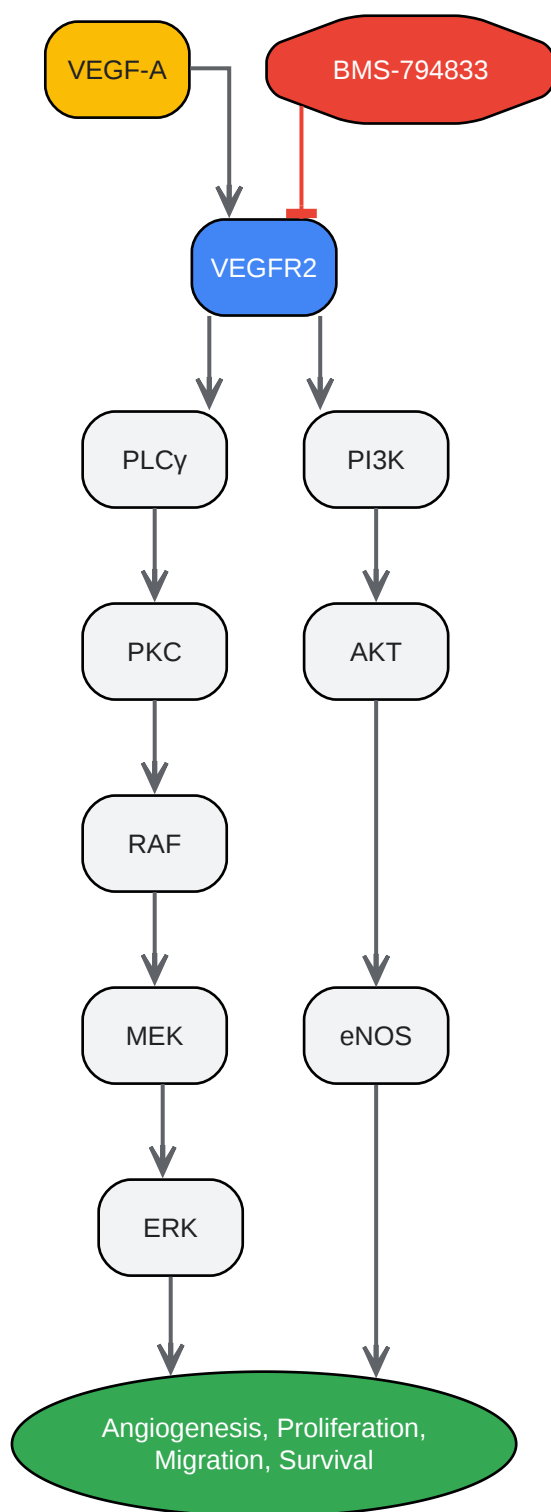
Signaling Pathway Diagrams

To visualize the points of intervention of **BMS-794833**, the following diagrams illustrate the MET and VEGFR2 signaling pathways.



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Caption: MET Signaling Pathway and **BMS-794833** Inhibition.



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Caption: VEGFR2 Signaling Pathway and **BMS-794833** Inhibition.

Summary

BMS-794833 is a potent dual inhibitor of MET and VEGFR2, with a notable selectivity for MET in biochemical assays. Its ability to block these two critical signaling pathways provides a strong rationale for its investigation as a therapeutic agent in cancers where both MET and VEGFR2 signaling are implicated in disease progression. The provided experimental protocols offer a basis for the replication and further investigation of the inhibitory profile of this compound.

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References

- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-794833 reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
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